![molecular formula C9H15Cl2N3O B1528124 4-amino-N-(pyridin-4-yl)butanamide dihydrochloride CAS No. 1374408-07-7](/img/structure/B1528124.png)
4-amino-N-(pyridin-4-yl)butanamide dihydrochloride
Overview
Description
4-amino-N-(pyridin-4-yl)butanamide dihydrochloride, also known as 4-APB, is an organic compound that is widely used in scientific research. It is a derivative of pyridine and has a molecular weight of 225.7 g/mol. It is a white powder that is soluble in water and ethanol. 4-APB is used in a variety of laboratory experiments and has a number of biochemical and physiological effects.
Scientific Research Applications
Heterocyclic Synthesis
4-amino-N-(pyridin-4-yl)butanamide dihydrochloride plays a significant role in the synthesis of various heterocyclic compounds. A study by Hafiz et al. (2011) demonstrated its use in preparing new dihydropyridines, butanamide, dihydropyridazines, and thiourea derivatives, which are valuable in chemical synthesis and pharmaceuticals (Hafiz, Ramiz, & Sarhan, 2011).
Hypergolic Ionic Liquids
Bhosale and Kulkarni (2016) explored the use of pyridinium cation-based hypergolic ionic liquids (HILs), containing variants like 1-allyl 4-amino pyridinium dicyanamide, which exhibit unique physicochemical properties. These liquids have potential applications in propulsion and energy storage systems (Bhosale & Kulkarni, 2016).
Solvent Properties in Fuel Extraction
The compound's derivatives, such as functionalized 1-butyl-3-Xpyridinium dicyanamide ionic liquids (ILs), were synthesized and analyzed for their effectiveness as extracting agents of pyridine from fuels. This study by Verdía et al. (2017) highlights the importance of pyridinium substituents in enhancing solvent properties for fuel purification processes (Verdía et al., 2017).
Synthesis of Pyrimidinamine Derivatives
Mazik and Zieliński (1996) focused on the synthesis of pyridinyl-4-pyrimidinamine derivatives, showcasing the versatility of this compound in creating complex organic compounds, which are essential in various chemical and pharmaceutical applications (Mazik & Zieliński, 1996).
Antimicrobial Agents
Bailey et al. (1984) investigated a series of compounds, including derivatives of this compound, as potential anti-dental plaque agents. This research illustrates the compound's potential in developing new antimicrobial agents (Bailey et al., 1984).
properties
IUPAC Name |
4-amino-N-pyridin-4-ylbutanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-5-1-2-9(13)12-8-3-6-11-7-4-8;;/h3-4,6-7H,1-2,5,10H2,(H,11,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBIZDAIJZCSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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